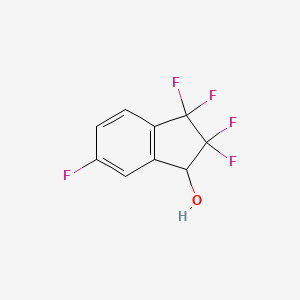
2,2,3,3,6-Pentafluoro-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,6-Pentafluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated organic compound with the molecular formula C₉H₅F₅O. This compound is characterized by the presence of five fluorine atoms and a hydroxyl group attached to an indene backbone. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,6-Pentafluoro-2,3-dihydro-1H-inden-1-ol typically involves the fluorination of an indene derivative. One common method includes the reaction of 2,3-dihydro-1H-inden-1-ol with a fluorinating agent such as sulfur tetrafluoride (SF₄) or a similar fluorinating reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products. The final product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,6-Pentafluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a different functional group.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,2,3,3,6-pentafluoro-2,3-dihydro-1H-inden-1-one, while reduction could produce a non-fluorinated indene derivative.
Applications De Recherche Scientifique
2,2,3,3,6-Pentafluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2,2,3,3,6-Pentafluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets through its hydroxyl group and fluorine atoms. The hydroxyl group can form hydrogen bonds with other molecules, while the fluorine atoms can participate in various non-covalent interactions such as van der Waals forces and dipole-dipole interactions. These interactions can influence the compound’s reactivity and binding affinity to specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-inden-1-ol: Lacks the fluorine atoms, making it less reactive and less stable compared to the pentafluorinated derivative.
2,2,3,3,3-Pentafluoro-1-propanol: Contains a similar pentafluorinated structure but with a different backbone, leading to different chemical properties and reactivity.
1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: Contains additional methyl groups, which can affect its steric properties and reactivity.
Uniqueness
2,2,3,3,6-Pentafluoro-2,3-dihydro-1H-inden-1-ol is unique due to its combination of a hydroxyl group and multiple fluorine atoms on an indene backbone. This unique structure imparts specific chemical properties such as high electronegativity, thermal stability, and resistance to chemical degradation, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H5F5O |
|---|---|
Poids moléculaire |
224.13 g/mol |
Nom IUPAC |
2,2,3,3,6-pentafluoro-1H-inden-1-ol |
InChI |
InChI=1S/C9H5F5O/c10-4-1-2-6-5(3-4)7(15)9(13,14)8(6,11)12/h1-3,7,15H |
Clé InChI |
NTQRQRFDSNEBDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C(C(C2(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


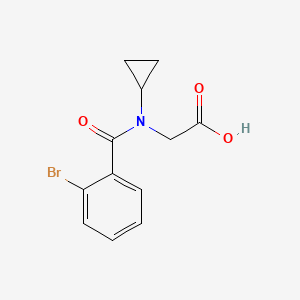
![4-[(1,5-dimethyl-4-nitropyrazol-3-yl)diazenyl]-N,N-diethylaniline](/img/structure/B14902070.png)
![(Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B14902083.png)

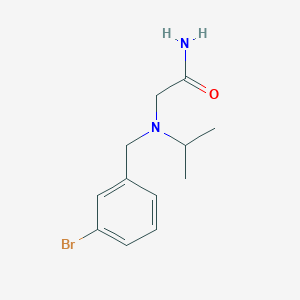


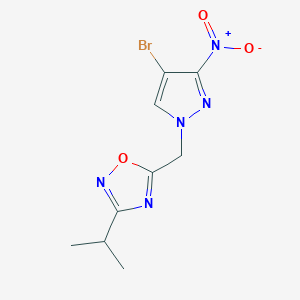
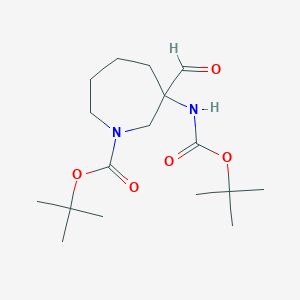
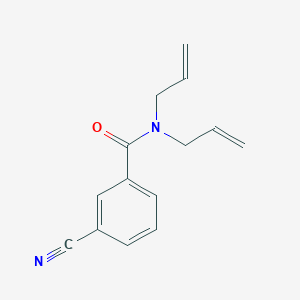
![3-(tert-Butyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14902152.png)
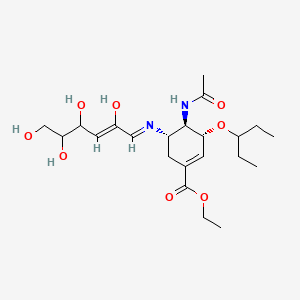
![1-[(4-Bromo-2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14902158.png)

